

A Comprehensive Technical Guide to the Physicochemical Properties of THZ1 Hydrochloride

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Compound of Interest

Compound Name: THZ1 Hydrochloride

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Abstract

THZ1 Hydrochloride is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). Its unique mechanism of action, involving the inhibition of transcriptional processes, has made it a compound of significant interest in oncology research and drug development. A thorough understanding of its physicochemical properties is paramount for its effective application in preclinical and clinical studies. This technical guide provides an in-depth overview of the core physicochemical characteristics of **THZ1 Hydrochloride**, detailed experimental protocols for their determination, and a visual representation of its key signaling pathways.

Physicochemical Properties

THZ1 Hydrochloride is a solid, appearing as a yellow to brown powder.^{[1][2]} Its fundamental properties are summarized in the tables below.

Table 1: General Physicochemical Properties of THZ1 Hydrochloride

Property	Value	Reference(s)
Chemical Name	(E)-N-(3-((5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)-4-(4-(dimethylamino)but-2-enamido)benzamide hydrochloride	[3]
Molecular Formula	C ₃₁ H ₂₉ Cl ₂ N ₇ O ₂	[1][3][4]
Molecular Weight	602.51 g/mol	[1][3]
Physical State	Solid	[1][3][5]
Appearance	Yellow to brown powder	[1]
Melting Point	Undetermined (for the related compound THZ1-R)	[5]

Table 2: Solubility Profile of THZ1 Hydrochloride

Solvent	Solubility	Reference(s)
DMSO	≥30.13 mg/mL; >10 mM	[3][6][7]
Water	Practically insoluble	[3][6]
Ethanol	Insoluble	[3]

Experimental Protocols

The following sections detail standardized methodologies for the determination of key physicochemical properties of **THZ1 Hydrochloride**.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the thermodynamic solubility assessment of **THZ1 Hydrochloride** in an aqueous buffer.

Materials:

- **THZ1 Hydrochloride** powder
- Phosphate-buffered saline (PBS), pH 7.4
- Analytical balance
- 2 mL screw-cap vials
- Orbital shaker/incubator
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Volumetric flasks and pipettes

Procedure:

- **Preparation of Standard Solutions:** Prepare a stock solution of **THZ1 Hydrochloride** in a suitable organic solvent (e.g., DMSO) of known concentration. From this stock, prepare a series of calibration standards by diluting with the mobile phase to be used in the HPLC analysis.
- **Sample Preparation:** Add an excess amount of **THZ1 Hydrochloride** powder (e.g., 2-5 mg) to a 2 mL screw-cap vial containing a known volume (e.g., 1 mL) of PBS, pH 7.4.
- **Equilibration:** Tightly cap the vials and place them on an orbital shaker in a temperature-controlled incubator set at 25°C or 37°C. Shake the samples for 24-48 hours to ensure equilibrium is reached.
- **Phase Separation:** After incubation, centrifuge the vials at a high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.
- **Sample Analysis:** Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed. Dilute the supernatant with the mobile phase to a concentration within the range of the calibration curve.

- Quantification: Analyze the diluted supernatant and the calibration standards by HPLC-UV. The concentration of **THZ1 Hydrochloride** in the saturated solution is determined by comparing its peak area to the standard curve.

Determination of Melting Point (Differential Scanning Calorimetry)

Differential Scanning Calorimetry (DSC) is a precise method for determining the melting temperature of a crystalline solid.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Materials:

- **THZ1 Hydrochloride** powder (dried)
- Differential Scanning Calorimeter (DSC)
- Aluminum DSC pans and lids
- Crimper for sealing pans
- Inert gas supply (e.g., nitrogen)

Procedure:

- Sample Preparation: Accurately weigh 1-3 mg of dried **THZ1 Hydrochloride** powder into an aluminum DSC pan.
- Pan Sealing: Place a lid on the pan and seal it using a crimper. Prepare an empty, sealed aluminum pan to be used as a reference.
- Instrument Setup: Place the sample pan and the reference pan into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a constant flow rate.
- Thermal Program:
 - Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25°C).

- Ramp the temperature at a controlled rate (e.g., 5-10°C/min) to a temperature well above the melting point.
- Data Analysis: The DSC thermogram will show a heat flow versus temperature plot. The melting point is determined as the onset temperature of the endothermic melting peak.

Stability Profile

While detailed kinetic stability data for **THZ1 Hydrochloride** is not extensively available in the public domain, the following storage conditions are recommended to ensure its integrity.

Table 3: Recommended Storage and Stability

Form	Storage Temperature	Duration	Reference(s)
Powder	-20°C	3 years	
In Solvent (DMSO)	-80°C	6 months	
In Solvent (DMSO)	-20°C	1 month	

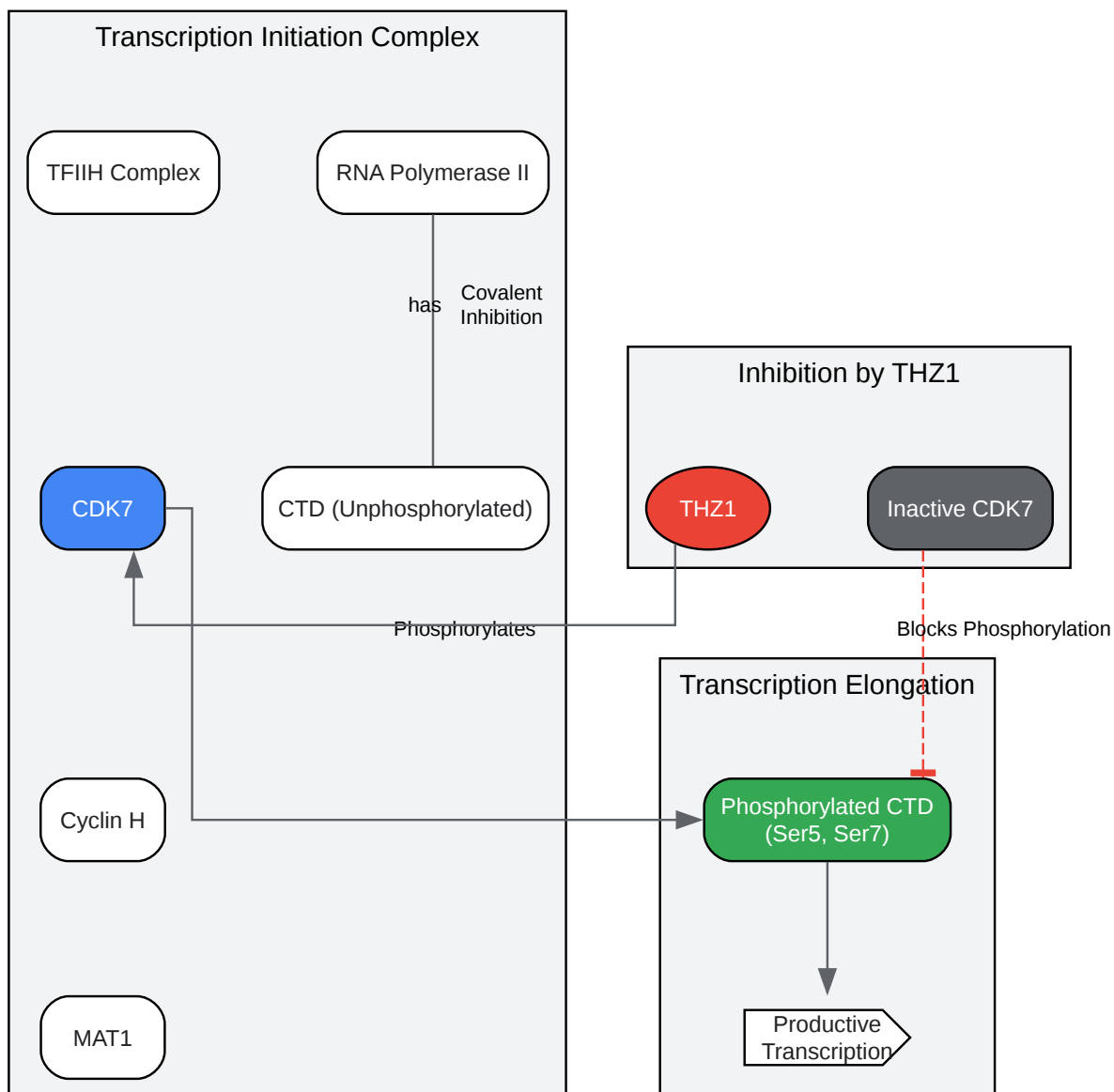
Note: It is crucial to use fresh, anhydrous DMSO for preparing stock solutions, as moisture can reduce the solubility of **THZ1 Hydrochloride**.^[6] For in vivo experiments, it is recommended to prepare fresh solutions daily.

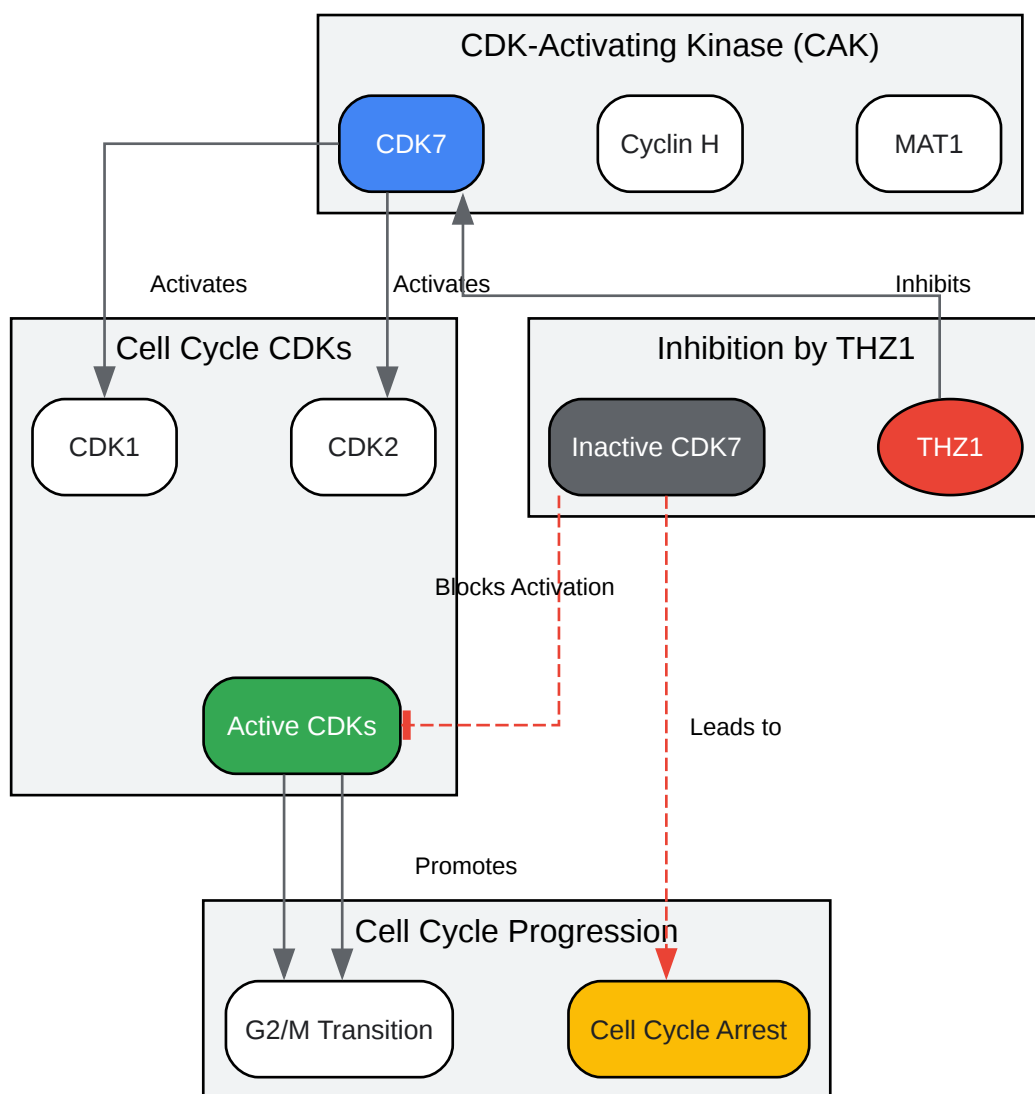
Signaling Pathways and Mechanism of Action

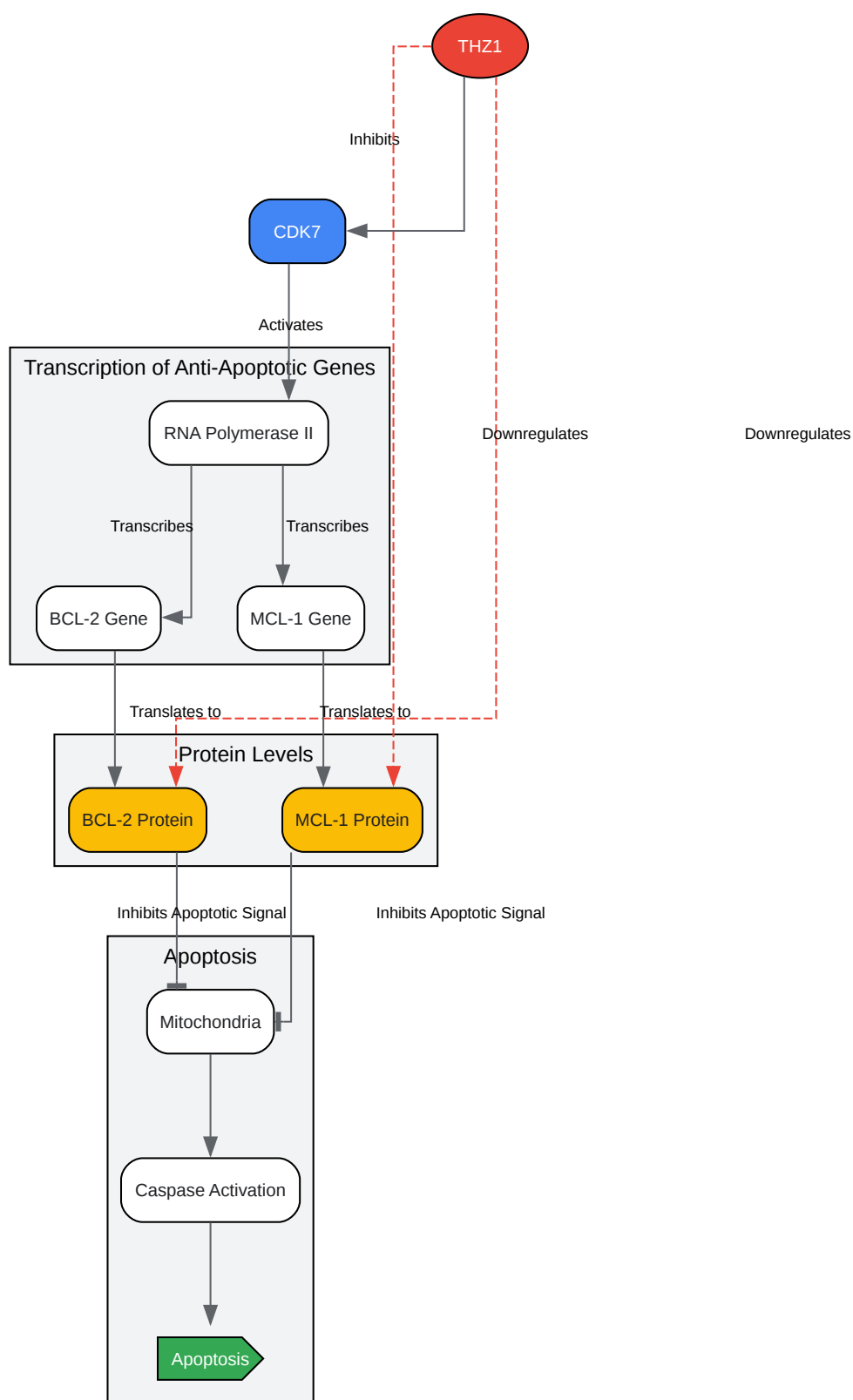
THZ1 is a covalent inhibitor of CDK7, a key kinase involved in both the regulation of the cell cycle and transcription.^[3] Its primary mechanism of action involves the inhibition of RNA Polymerase II (Pol II) C-terminal domain (CTD) phosphorylation, which is essential for transcription initiation and elongation.^[3]

Inhibition of RNA Polymerase II Phosphorylation

The following diagram illustrates the effect of THZ1 on the CDK7-mediated phosphorylation of RNA Polymerase II.







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